D-Sorbitol is primarily derived from the reduction of glucose and can be found in various fruits, such as apples and pears. It is classified as a polyol (sugar alcohol) and is categorized under the group of carbohydrates. The specific isotopic labeling (1-13C) denotes that the carbon atom at position one of the sorbitol molecule is replaced with the carbon-13 isotope, enhancing its utility in research involving metabolic pathways and chemical reactions.
The synthesis of D-sorbitol-1-13C can be achieved through several methods, primarily involving the enzymatic reduction of glucose or other sugars. The use of D-[1-13C]glucose as a substrate in incubations with specific enzymes, such as aldose reductase, facilitates the conversion into D-sorbitol while incorporating the carbon-13 label.
In laboratory settings, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy are employed to analyze and confirm the synthesis process. For instance, incubating rabbit renal papillary tissue with D-[1-13C]glucose leads to the production of D-sorbitol-1-13C, which can be tracked using carbon-13 NMR spectroscopy .
D-Sorbitol participates in various chemical reactions typical for polyols. It can undergo oxidation to form sorbose or be dehydrated to yield other compounds. The presence of hydroxyl groups allows for reactions such as esterification and etherification.
In synthetic applications, D-sorbitol can react with aromatic aldehydes in the presence of acid catalysts to form dibenzylidene-D-sorbitol compounds, which are useful in creating gel-like materials for various applications . Such reactions often require careful control of conditions to ensure high yields and purity.
The mechanism by which D-sorbitol functions in biological systems often involves its role as a substrate for metabolic enzymes. For example, in the conversion pathway from glucose to D-sorbitol, aldose reductase catalyzes the reduction reaction, facilitating cellular uptake and utilization.
In studies involving engineered strains like Lactobacillus casei, D-sorbitol acts as an osmoprotectant and energy source while also influencing metabolic fluxes through various pathways . The incorporation of carbon-13 allows researchers to trace these pathways effectively using advanced spectroscopic techniques.
D-Sorbitol is a white crystalline solid at room temperature with a sweet taste. It has a melting point around 95–100 °C and is hygroscopic, meaning it readily absorbs moisture from the air.
The chemical properties include:
Relevant data from studies indicate that D-sorbitol derivatives exhibit stability over time when subjected to various analytical techniques .
D-Sorbitol-1-13C finds extensive applications in scientific research:
Additionally, its role as a non-toxic agent makes it suitable for applications in food science and pharmaceuticals, where it serves as a sweetener or humectant .
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